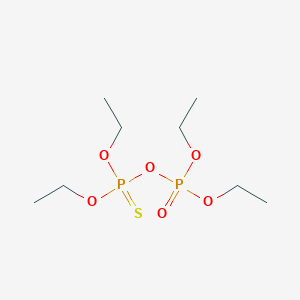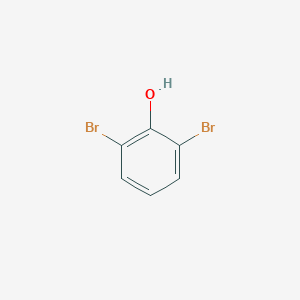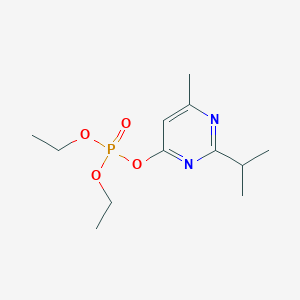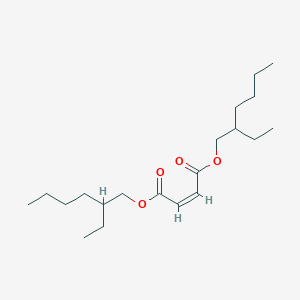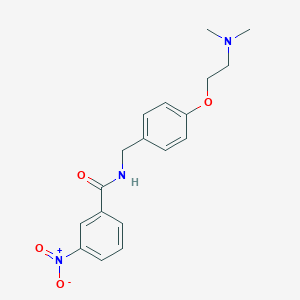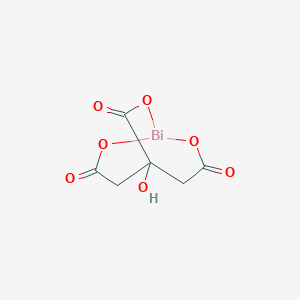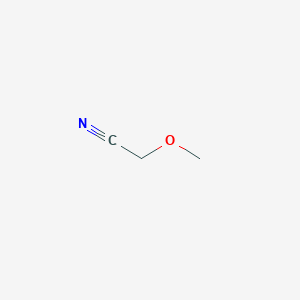
1-Methylpyrrole
描述
1-Methylpyrrole, also known as N-Methylpyrrole, is a heterocyclic aromatic organic compound with the molecular formula C5H7N. It is a derivative of pyrrole, where a methyl group is attached to the nitrogen atom. This compound is a colorless liquid with a characteristic odor and is known for its stability and reactivity in various chemical processes .
作用机制
Target of Action
1-Methyl-1H-pyrrole, also known as 1-Methylpyrrole or N-Methylpyrrole, is a chemical compound with the formula C5H7N Pyrrole derivatives have been found to exhibit various biological activities, suggesting that they may interact with a range of molecular targets .
Mode of Action
It’s known that pyrrole and its derivatives can act as electrophiles, reacting readily with nucleophiles . This suggests that 1-Methyl-1H-pyrrole might interact with its targets through electrophilic substitution reactions .
Biochemical Pathways
Pyrrole derivatives have been implicated in various biological processes, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 8112 and its boiling point of 112-113 °C , suggest that it may have good bioavailability.
Result of Action
Given the biological activities of other pyrrole derivatives, it’s plausible that 1-methyl-1h-pyrrole could have a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-pyrrole are likely to be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as pyrroles are known to oxidize easily under acidic conditions . Additionally, the compound’s volatility, indicated by its vapor pressure of 15 mmHg at 20.2 °C , suggests that it may evaporate readily, which could influence its stability and efficacy in different environments.
生化分析
Biochemical Properties
Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that pyrrole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylpyrrole can be synthesized through several methods. One common method involves the reaction of pyrrole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of pyrrole in the presence of a methylating agent. This process is carried out under high pressure and temperature conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 1-Methylpyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpyrrole-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation can reduce it to N-methylpyrrolidine.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, occur primarily at the 2-position of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: N-methylpyrrole-2-carboxylic acid.
Reduction: N-methylpyrrolidine.
Substitution: 2-nitro-1-methylpyrrole, 2-bromo-1-methylpyrrole.
科学研究应用
1-Methylpyrrole has a wide range of applications in scientific research:
相似化合物的比较
1-Methylpyrrole is similar to other pyrrole derivatives, such as:
Pyrrole: The parent compound, which lacks the methyl group on the nitrogen atom.
2-Methylpyrrole: A derivative with a methyl group at the 2-position of the pyrrole ring.
N-Methylpyrrolidine: A fully saturated derivative of this compound.
Uniqueness: this compound is unique due to its specific reactivity and stability, which make it a valuable intermediate in various chemical syntheses. Its ability to undergo selective electrophilic substitution at the 2-position distinguishes it from other methylated pyrroles .
属性
IUPAC Name |
1-methylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNLMTVIGZXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72945-66-5 | |
| Record name | Poly(N-methylpyrrole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72945-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3052648 | |
| Record name | 1-Methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] Bright yellow liquid; [Ullmann] | |
| Record name | N-Methylpyrrole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8389 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
The Guide in the Emergency Response Guidebook is for "Flammable liquid, n.o.s." 112-113 °C, 112.00 to 113.00 °C. @ 760.00 mm Hg | |
| Record name | N-Methylpyrrole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8389 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Methylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
16 °C | |
| Record name | N-Methylpyrrole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8389 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
21.4 [mmHg] | |
| Record name | N-Methylpyrrole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8389 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
96-54-8 | |
| Record name | 1-Methylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG5GPN98ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Methylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-57.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Methylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Methylpyrrole?
A1: The molecular formula of this compound is C5H7N, and its molecular weight is 81.12 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR): [] []P NMR has been used to study the electronic effects of substituents on phosphorus centers in heteroarylphosphorus compounds derived from this compound. []
- Infrared (IR) Spectroscopy: IR spectroscopy, in conjunction with []P NMR, has been utilized to investigate the electronic effects of heteroaryl substituents in phosphonate esters derived from this compound. []
- Raman Spectroscopy: Resonance Raman spectroscopy, supported by density functional theory (DFT) calculations, has been used to study the excited-state structural dynamics of 2-Acetyl-1-methylpyrrole and its solvent effects. [] Enhanced Raman spectroscopy has also been employed to characterize the structure of copolymers containing this compound units. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy, along with resonance Raman and EPR spectroscopies, has been used to determine the structure of polysquaraines containing this compound. []
Q3: What are the common reactions that this compound undergoes?
A3: this compound exhibits diverse reactivity, undergoing reactions such as:
- Electrophilic Aromatic Substitution: this compound undergoes electrophilic aromatic substitution predominantly at the 2- and 5-positions, influenced by the nitrogen atom. [, , , , ]
- Metalation: n-Butyllithium in the presence of TMEDA can metalate this compound at the 2-position, generating a nucleophilic species for further reactions. []
- Cycloaddition Reactions: Metal-complexed this compound can participate in dipolar cycloadditions to yield bicyclic compounds like 7-azanorbornenes. []
- Condensation Reactions: this compound readily undergoes condensation reactions with aldehydes like pyrrole-2-carboxaldehyde to form pyrromethene derivatives. []
Q4: How does the reactivity of this compound compare to pyrrole?
A4: While both undergo electrophilic substitution, this compound generally exhibits lower reactivity due to the electron-donating effect of the methyl group, which increases electron density in the pyrrole ring. [, ]
Q5: What are some notable applications of this compound derivatives?
A5: Derivatives of this compound have found applications in various fields:
- Antioxidants: Several alkyl-substituted pyrroles, including those derived from this compound, have shown significant antioxidant activity in studies related to nonenzymatic browning reactions. [, ]
- Pharmaceuticals: Tolmetin, a non-steroidal anti-inflammatory drug, is synthesized from a this compound precursor. [, ]
- Polymer Chemistry: this compound serves as a monomer in the synthesis of conducting polymers like polypyrrole and its derivatives. [, ]
- Material Science: this compound derivatives are used in the preparation of organic semiconductors and optoelectronic materials. [, ]
Q6: What is the role of this compound in catalytic reactions?
A6: this compound can act as a promoting agent in certain catalytic hydrogenation reactions. For instance, it has been shown to promote the hydrogenation of pyrrole over Rh(111) single-crystal surfaces, potentially by modifying the adsorption characteristics of the catalyst. []
Q7: Have computational methods been used to study this compound and its reactions?
A7: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of this compound:
- DFT Calculations: DFT calculations have been used to investigate the mechanism of the reaction between this compound and Dimethyl Acetylenedicarboxylate, providing insights into the reaction pathway and the influence of solvent effects. []
Q8: How do structural modifications of this compound impact its activity?
A8: Modifications to the this compound scaffold can significantly influence its reactivity and biological activity:
- Alkyl Substitution: Introducing alkyl groups at the 2- and 5-positions can enhance antioxidant activity, likely due to the stabilization of radical intermediates. []
- Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups, such as cyano or carbonyl groups, can modulate the reactivity of the pyrrole ring, influencing its participation in reactions like electrophilic substitution and cycloadditions. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


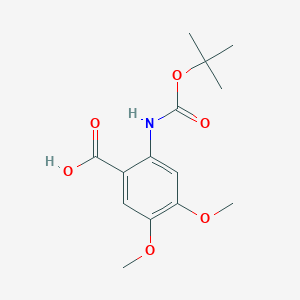
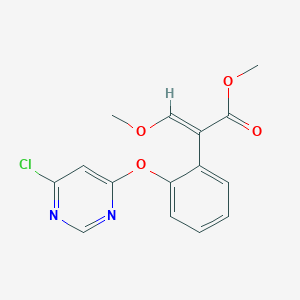


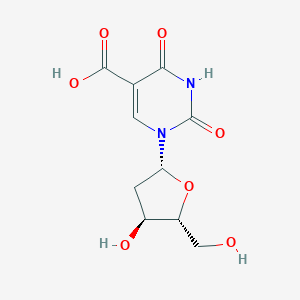
![1,5,7-Triazabicyclo[4.4.0]dec-5-ene](/img/structure/B46657.png)
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
